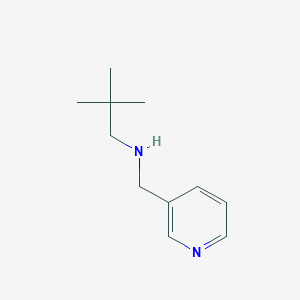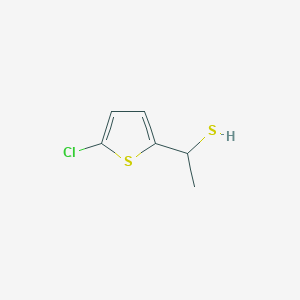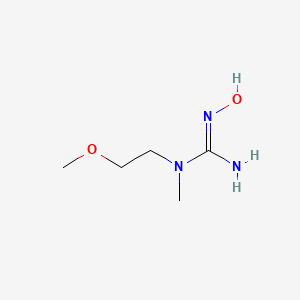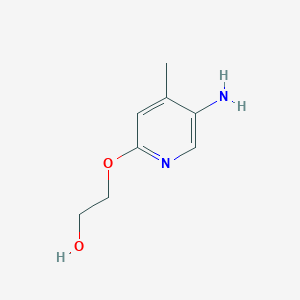amine](/img/structure/B13287777.png)
[(3-Bromo-4-methoxyphenyl)methyl](2-methoxyethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-4-methoxyphenyl)methylamine is an organic compound characterized by the presence of a bromine atom, methoxy groups, and an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-methoxyphenyl)methylamine typically involves multiple steps. One common approach is the bromination of 4-methoxybenzyl alcohol to obtain 3-bromo-4-methoxybenzyl bromide. This intermediate is then reacted with 2-methoxyethylamine under suitable conditions to yield the target compound. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and may require the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for (3-Bromo-4-methoxyphenyl)methylamine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-4-methoxyphenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 4-methoxybenzylamine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 3-bromo-4-methoxybenzaldehyde or 3-bromo-4-methoxybenzoic acid.
Scientific Research Applications
(3-Bromo-4-methoxyphenyl)methylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromo-4-methoxyphenyl)methylamine involves its interaction with specific molecular targets. The bromine atom and methoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The amine group can form hydrogen bonds and ionic interactions with biological molecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methylaniline: Similar structure but with a methyl group instead of a methoxy group.
3-Bromo-4-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an amine group.
3-Bromo-4-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of an amine group.
Uniqueness
(3-Bromo-4-methoxyphenyl)methylamine is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both bromine and methoxy groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C11H16BrNO2 |
|---|---|
Molecular Weight |
274.15 g/mol |
IUPAC Name |
N-[(3-bromo-4-methoxyphenyl)methyl]-2-methoxyethanamine |
InChI |
InChI=1S/C11H16BrNO2/c1-14-6-5-13-8-9-3-4-11(15-2)10(12)7-9/h3-4,7,13H,5-6,8H2,1-2H3 |
InChI Key |
GFCNYXXJHXFDAE-UHFFFAOYSA-N |
Canonical SMILES |
COCCNCC1=CC(=C(C=C1)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


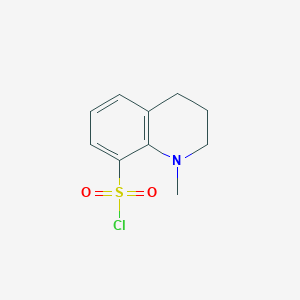
![2-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]cyclopentan-1-ol](/img/structure/B13287709.png)
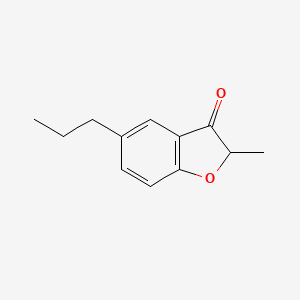
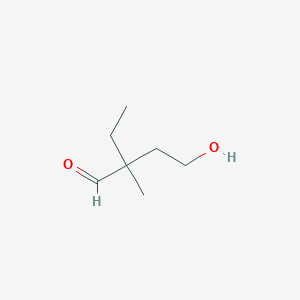
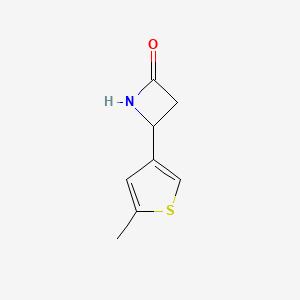
![3-[(1-Bromo-3-chloro-2-methylpropan-2-yl)oxy]oxetane](/img/structure/B13287743.png)
![2-Fluoro-5-[(3-methylbutyl)amino]benzonitrile](/img/structure/B13287746.png)



